Otenzepad

Beschreibung

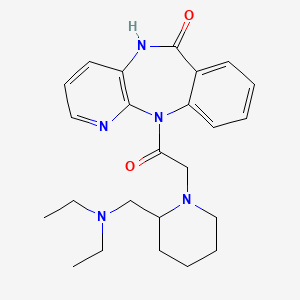

cardioselective muscarinic receptor antagonist; structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRKDAVQCKZSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045674 |

Source

|

| Record name | AF-DX 116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102394-31-0, 121029-35-4, 122467-13-4 |

Source

|

| Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenzepad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenzepad, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenzepad, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AF-DX 116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTENZEPAD, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OTENZEPAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OTENZEPAD, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Otenzepad's Antagonistic Mechanism at the M2 Muscarinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of otenzepad (also known as AF-DX 116) on the M2 muscarinic acetylcholine (B1216132) receptor (M2R). This compound is a potent and selective antagonist of the M2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in cardiac tissue, where it plays a crucial role in regulating heart rate.[1][2] This document consolidates key binding affinity and functional data, details common experimental protocols used for its characterization, and illustrates the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

The M2 muscarinic receptor is a member of the G protein-coupled receptor family that couples to inhibitory G proteins (Gαi/o).[1] Upon activation by the endogenous neurotransmitter acetylcholine (ACh), the Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][3] In cardiac pacemaker cells, M2R activation also involves the Gβγ subunit, which directly opens G protein-coupled inwardly-rectifying potassium channels (GIRK), causing membrane hyperpolarization and a subsequent decrease in heart rate.[4]

This compound functions as a selective and competitive M2 muscarinic receptor antagonist .[2] By binding to the M2 receptor, it competitively blocks the binding of acetylcholine, thereby preventing the receptor's activation. This antagonism inhibits the downstream signaling cascade, leading to a disinhibition of adenylyl cyclase and preventing the Gβγ-mediated opening of potassium channels. The primary physiological consequence of this action in the heart is an increase in heart rate, making this compound a compound of interest for conditions such as bradycardia.[5][6]

Interestingly, some evidence suggests a more complex interaction than simple competitive antagonism. Studies combining this compound with other orthosteric antagonists have observed supra-additive effects. Furthermore, this compound was unable to fully inhibit the binding of the radioligand [3H]N-methylscopolamine at high concentrations, suggesting its mechanism may involve an allosteric site in addition to the primary binding site.[7]

Data Presentation

This compound's selectivity for the M2 receptor subtype over other muscarinic receptors (M1, M3, M4, M5) is a key characteristic. The following tables summarize its binding affinities.

Table 1: this compound (AF-DX 116) Binding Affinity (Ki) at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Selectivity over M2 (Fold) |

| M1 | 417 | 6.5x |

| M2 | 64 | 1x |

| M3 | 786 | 12.3x |

| M4 | 211 | 3.3x |

| M5 | 5130 | 80.2x |

| Data sourced from competition binding assays using human recombinant receptors.[8] |

Table 2: this compound (AF-DX 116) Dissociation Constants (KD) in Rat Tissues

| Tissue | Predominant Receptor Type | KD (nM) |

| Heart, Cerebellum | M2 (cardiac type) | ~115 |

| Neuronal Tissue | M1 | ~760 |

| Exocrine Glands | M2 (glandular type)/M3 | ~3200 |

| Data sourced from competition experiments against ³H-N-methylscopolamine (³H-NMS) or ³H-pirenzepine (³H-PZ).[8] |

Experimental Protocols

The characterization of this compound's interaction with M2 receptors relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for M2 receptors.

Materials:

-

Receptor Source: Cell membranes prepared from CHO-K1 or HEK cells stably expressing the human M2 receptor.

-

Radioligand: [³H]N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (B194438) (1-10 µM) or another high-affinity muscarinic antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Frozen cell pellets are homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined via a BCA or Bradford assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add:

-

Receptor membranes (typically 50-120 µg of protein).

-

A fixed concentration of [³H]-NMS (near its KD value).

-

Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

For determining non-specific binding, a saturating concentration of atropine is used instead of this compound.

-

Assay buffer to reach the final volume (e.g., 250 µL).

-

-

Incubation: Plates are incubated for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[3]

-

Termination & Filtration: The incubation is terminated by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.

-

Data Analysis: The raw counts (CPM) are used to calculate the percentage of specific binding at each this compound concentration. An IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of M2 receptor antagonism by quantifying changes in intracellular cAMP levels.

Objective: To determine the functional potency of this compound in blocking agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: CHO-K1 or HEK cells stably expressing the human M2 receptor.

-

Agonist: Acetylcholine or Carbachol.

-

Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other immunoassay-based kits.

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

Methodology:

-

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Antagonist Pre-incubation: The cell culture medium is removed, and cells are washed. Cells are then pre-incubated with varying concentrations of this compound in assay buffer (containing a PDE inhibitor like IBMX) for a short period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: A solution containing a fixed concentration of an agonist (typically the EC80 concentration) and forsklin is added to the wells. The forskolin elevates cAMP, creating a robust signal window against which agonist-induced inhibition can be measured.

-

Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.[9]

-

Cell Lysis & Detection: Lysis buffer is added to stop the reaction and release intracellular cAMP. The detection reagents from the cAMP kit are then added according to the manufacturer's protocol. For HTRF assays, this involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Signal Reading: After a final incubation period (e.g., 60 minutes), the plate is read on a compatible plate reader (e.g., an HTRF-certified reader).[9] The signal generated is inversely proportional to the amount of cAMP produced in the cell.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in the HTRF signal is plotted against the this compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50, which reflects the functional potency of this compound as an antagonist.

References

- 1. AF-DX 116 |this compound | M2 antagonist | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AF-DX 116 | CAS:102394-31-0 | Selective M2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. benchchem.com [benchchem.com]

Otenzepad: A Technical Overview of a Selective M2 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad (also known as AF-DX 116) is a competitive and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). Developed by Boehringer Ingelheim, it was primarily investigated for the treatment of cardiac arrhythmias and bradycardia. Its development, however, was discontinued (B1498344) after Phase III clinical trials. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a tricyclic pyridobenzodiazepinone derivative that exhibits high affinity and selectivity for the M2 muscarinic receptor, which is predominantly expressed in the heart.[1][2] This cardioselectivity made it a promising candidate for treating bradyarrhythmias by blocking the negative chronotropic and inotropic effects of acetylcholine on the heart, without causing the typical side effects associated with non-selective muscarinic antagonists, such as dry mouth and blurred vision.[3][4][5] Despite its promising preclinical and early clinical profile, the development of this compound was halted after Phase III trials. This document aims to consolidate the available technical information on this compound to serve as a resource for researchers in the fields of pharmacology and drug development.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from the condensation of 3-amino-2-chloropyridine (B31603) and an anthranilic ester to form the tricyclic pyridobenzodiazepinone core. This is followed by the attachment of the side chain containing the piperidinyl and diethylamino moieties.[6]

Synthesis Pathway of this compound

Caption: Synthesis of this compound.

Pharmacodynamics

Mechanism of Action

This compound acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor.[7] The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRK). The net effect in the heart is a decrease in heart rate (negative chronotropy) and reduced contractility (negative inotropy). By blocking this receptor, this compound prevents the effects of acetylcholine, thereby increasing heart rate.[1] Some studies also suggest that this compound may have an allosteric interaction with the M2 receptor.[6]

M2 Muscarinic Receptor Signaling Pathway

Caption: M2 receptor signaling and this compound's action.

Receptor Binding Affinity and Selectivity

This compound displays a higher affinity for the M2 receptor subtype compared to other muscarinic receptor subtypes. The binding affinities (Ki values) of this compound for the five human muscarinic receptor subtypes are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| M1 | 417 |

| M2 | 64 |

| M3 | 786 |

| M4 | 211 |

| M5 | 5130 |

Data from Tocris Bioscience.[8]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on tricyclic muscarinic antagonists, including this compound, have revealed that the spatial orientation of the protonated side-chain nitrogen atom relative to the tricyclic core is a key determinant for M2 receptor selectivity.[2] Modifications to the tricyclic system and the side chain have been explored to optimize potency and selectivity. For instance, replacement of the tricyclic moiety of related compounds with a dihydroanthracene was found to increase affinity for both M1 and M2 receptors.[9]

Preclinical Pharmacology

In Vitro Studies

In vitro experiments have demonstrated this compound's competitive antagonism at cardiac M2 receptors. In isolated guinea pig atria, this compound antagonized the negative chronotropic and inotropic effects of muscarinic agonists with a pA2 value that was approximately 10-fold higher than in intestinal and tracheal smooth muscle preparations, indicating its cardiac selectivity.[4]

Table of In Vitro Efficacy Data

| Preparation | Parameter | Value | Reference |

| Rabbit Peripheral Lung | IC50 | 640 nM | [7] |

| Rat Heart | IC50 | 386 nM | [7] |

| Guinea Pig Atria (vs. Carbachol) | pA2 | ~8.0 | [4] |

| Guinea Pig Ileum (vs. Carbachol) | pA2 | ~7.0 | [4] |

In Vivo Studies

In anesthetized and conscious animal models, this compound has been shown to effectively reverse bradycardia induced by vagal stimulation or muscarinic agonists.[4] In healthy human volunteers, an intravenous dose of this compound that saturated over 90% of cardiac M2 receptors resulted in an increase in heart rate by approximately 25 beats per minute.[3] This effect was observed without significant inhibition of salivary flow, further confirming its M2 selectivity in vivo.[3]

Experimental Protocols

Muscarinic Receptor Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound like this compound is a competitive radioligand binding assay.

-

Preparation of Membranes: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtype of interest.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Clinical Development

This compound progressed through clinical trials for the treatment of arrhythmia and bradycardia.[2] A study in healthy volunteers demonstrated its cardioselective muscarinic antagonist properties and provided pharmacokinetic data.[3] However, despite reaching Phase III, its development was ultimately discontinued. The specific reasons for the termination of the Phase III trials are not widely published in the available scientific literature.

Pharmacokinetics and Metabolism

In healthy volunteers, following intravenous administration, this compound showed a pharmacokinetic profile with a time course of cardiac receptor occupancy and effect that wore off within 10 hours.[3] The study found no evidence of active metabolites or stereoselective metabolism.[3]

Table of Human Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Bioavailability (Oral) | 45% | Not specified | Wikipedia (citing NCATS) |

| Elimination Half-life | 2.5 h | Not specified | Wikipedia (citing NCATS) |

| Duration of Action | ~10 hours | IV dose in healthy volunteers | [3] |

Conclusion

This compound was a promising, selective M2 muscarinic receptor antagonist with a clear rationale for its development in the treatment of bradyarrhythmias. Its discovery and preclinical development demonstrated a favorable profile of cardiac selectivity. However, its journey was halted after Phase III clinical trials for reasons that are not publicly detailed. The information compiled in this guide provides a thorough technical overview of this compound, which may be of value to researchers working on the development of new muscarinic receptor modulators and antiarrhythmic drugs.

References

- 1. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tricyclic compounds as selective muscarinic receptor antagonists. 3. Structure-selectivity relationships in a series of cardioselective (M2) antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Selective Muscarinic Antagonists. I. Synthesis and [research.amanote.com]

- 4. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, AF-DX 116, AF-DX 116 BS-药物合成数据库 [drugfuture.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AF-DX 116 | M2 Receptors | Tocris Bioscience [tocris.com]

- 9. mdpi.com [mdpi.com]

In Vivo Effects of Otenzepad on Cardiac Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1] The M2 receptor is the predominant subtype in the heart, where it mediates the negative chronotropic (heart rate) and inotropic (contractility) effects of acetylcholine released by the parasympathetic nervous system.[2][3] By blocking these receptors, this compound can modulate cardiac function, making it a subject of investigation for various cardiovascular conditions. This technical guide provides an in-depth overview of the reported in vivo effects of this compound on cardiac function, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: M2 Receptor Antagonism

This compound competitively inhibits the binding of acetylcholine to M2 receptors on cardiomyocytes.[4] In the sinoatrial (SA) and atrioventricular (AV) nodes, this antagonism prevents the G-protein-mediated activation of inwardly rectifying potassium channels (GIRK), thereby increasing heart rate and conduction velocity.[2][5] In atrial and ventricular myocytes, this compound blocks the inhibition of adenylyl cyclase, leading to maintained or increased levels of cyclic AMP (cAMP) and consequently, enhanced contractility, particularly in the presence of adrenergic stimulation.[2][5]

Quantitative Data from In Vivo Studies

The available literature on this compound, primarily from studies conducted in the late 1980s and 1990s, describes its cardiac effects qualitatively. However, some quantitative aspects have been reported, particularly in a rabbit model of autoimmune cardiomyopathy.

Table 1: Effects of this compound on Cardiac Structure in a Rabbit Model of Autoimmune Cardiomyopathy

| Parameter | Control Group (M2-peptide induced) | This compound-Treated Group (30 mg/day, oral) | Outcome |

| Heart Weight | Increased | Normal | Prevention of cardiac hypertrophy[6] |

| Right Ventricle | Wall thinning and dilatation | Normal shape | Prevention of adverse remodeling[6] |

| Myocardial Histology | Multifocal degeneration and necrosis, moderate inflammatory cell infiltration | Slight or no inflammatory cell infiltration, normal myocardial cells | Myocardial protection from autoimmune injury[6] |

Table 2: General Hemodynamic and Electrophysiological Effects of M2 Antagonism (this compound)

| Parameter | Effect of Muscarinic Agonist | Effect of this compound | Animal Model |

| Heart Rate (Chronotropy) | Decrease | Reversal of agonist-induced decrease[4] | Guinea Pig, Dog[4] |

| Myocardial Contractility (Inotropy) | Decrease | Reversal of agonist-induced decrease[4] | Guinea Pig[4] |

Experimental Protocols

The following are representative methodologies for assessing the in vivo cardiac effects of a compound like this compound in relevant animal models.

Rabbit Model of Autoimmune Cardiomyopathy

This protocol is based on the study investigating the protective effects of this compound.[6]

-

Animal Model: New Zealand White rabbits are immunized with a peptide corresponding to the second extracellular loop of the human M2 muscarinic receptor to induce autoimmune cardiomyopathy.

-

Drug Administration: this compound is administered orally, for example, at a dose of 30 mg/day, mixed with food.[6] The treatment duration in the cited study was one year.[6]

-

Cardiac Function Assessment:

-

Echocardiography: Transthoracic echocardiography is performed on sedated rabbits to assess cardiac dimensions and function.[7][8][9] Key parameters include left ventricular end-diastolic and end-systolic dimensions, ejection fraction, and fractional shortening.

-

Hemodynamic Monitoring: For more detailed analysis, anesthetized rabbits can be instrumented with pressure-volume catheters to measure left ventricular pressure, contractility indices (e.g., dP/dt_max), and other hemodynamic parameters.

-

-

Histopathological Analysis: At the end of the study, hearts are excised, weighed, and prepared for histological examination to assess myocardial cell structure, fibrosis, and inflammatory infiltration.

Canine Model for Cardiovascular Safety Assessment

Dogs are a common model for preclinical cardiovascular safety pharmacology studies due to their heart size and physiology being comparable to humans.

-

Animal Model: Conscious, healthy Beagle dogs are often used. They are typically instrumented with telemetry transmitters for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.[10]

-

Drug Administration: this compound can be administered intravenously (as a bolus or infusion) or orally to assess its effects over a range of doses.

-

Data Collection:

-

ECG: Continuous recording to measure heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc).[10][11]

-

Blood Pressure: Continuous measurement of systolic, diastolic, and mean arterial pressure.[10][12]

-

Cardiac Output: Can be measured using various techniques, including impedance cardiography or thermodilution, to assess the overall pumping function of the heart.[13][14]

-

-

Data Analysis: Time-matched data are compared to baseline and vehicle control groups to identify any dose-dependent effects of this compound on cardiac function and electrophysiology.

Summary and Conclusion

This compound, as a selective M2 muscarinic receptor antagonist, demonstrates clear effects on the heart in vivo. The primary evidence points to its ability to counteract the negative chronotropic and inotropic effects of parasympathetic stimulation.[4] Furthermore, in a chronic disease model, this compound has shown significant cardioprotective effects, preventing adverse remodeling and inflammation in autoimmune-induced cardiomyopathy.[6] While detailed quantitative dose-response data from acute hemodynamic studies are sparse in publicly available literature, the established mechanism of action and the results from the chronic study underscore its potential as a modulator of cardiac function. Further research would be necessary to fully delineate its cardiovascular profile for any potential therapeutic applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 4. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beneficial effect of muscarinic-2 antagonist on dilated cardiomyopathy induced by autoimmune mechanism against muscarinic-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Echocardiographic assessment of cardiac function in the rabbit: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Echocardiography in laboratory rabbits [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. ECG Monitoring During Anesthesia: A Practical Guideline for Enhanced Patient Safety - CardioBird [cardiobird.com]

- 12. Hemodynamic Monitoring | Veterian Key [veteriankey.com]

- 13. Real-Time Monitoring of Cardiac Output Using Non-Invasive Impedance Cardiography in Dogs: A Pilot Study on Heartworm Extraction and Gastric Decompression [mdpi.com]

- 14. Evaluation of Electrical Cardiometry for Measuring Cardiac Output and Derived Hemodynamic Variables in Comparison with Lithium Dilution in Anesthetized Dogs - PMC [pmc.ncbi.nlm.nih.gov]

Otenzepad (AF-DX 116): A Technical Guide to its Application as a Selective M2 Muscarinic Antagonist in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otenzepad (also known as AF-DX 116) is a competitive antagonist with moderate selectivity for the M2 subtype of muscarinic acetylcholine (B1216132) receptors (mAChRs). While initially developed and investigated for cardiovascular indications due to its cardioselectivity, its utility in neuroscience research lies in its ability to dissect the roles of M2 receptors in the central and peripheral nervous systems.[1][2][3] This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols from key neuroscience studies, and a summary of quantitative data to facilitate its application in research settings. Contrary to some classifications, this compound is not an M1 positive allosteric modulator (PAM) but a selective M2 antagonist. Its application in neuroscience has been primarily as a pharmacological tool to investigate M2 receptor function in neuronal signaling and behavior.

Core Mechanism of Action: Selective M2 Muscarinic Receptor Antagonism

This compound functions by competitively binding to M2 muscarinic receptors, thereby blocking the endogenous ligand acetylcholine (ACh) from activating the receptor. M2 receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and neuronal inhibition.

In the central nervous system, M2 receptors often act as presynaptic autoreceptors on cholinergic neurons, where their activation inhibits further ACh release. They are also found postsynaptically in various brain regions, including the lateral habenula, where they modulate neuronal excitability and synaptic transmission.[4][5] this compound's selectivity for the M2 receptor over other mAChR subtypes, particularly the M1 receptor, allows researchers to isolate and study the physiological and behavioral consequences of blocking this specific pathway.[6]

Signaling Pathway of M2 Receptor Antagonism by this compound

References

- 1. AF-DX 116: a selective antagonist of the slow inhibitory postsynaptic potential and methacholine-induced hyperpolarization in superior cervical ganglion of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. AF-DX 116, a presynaptic muscarinic receptor antagonist, potentiates the effects of glucose and reverses the effects of insulin on memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic Acetylcholine M2 Receptors Regulate Lateral Habenula Neuron Activity and Control Cocaine Seeking Behavior | Journal of Neuroscience [jneurosci.org]

- 6. A novel muscarinic receptor antagonist AF-DX 116 differentially blocks slow inhibitory and slow excitatory postsynaptic potentials in the rabbit sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

M2 Receptor Antagonism in Disease Models: A Technical Guide for Researchers

An In-depth Examination of Preclinical and Clinical Evidence in Asthma

This technical guide provides a comprehensive overview of the role of M2 muscarinic acetylcholine (B1216132) receptor (M2R) antagonism in disease models, with a primary focus on asthma. It is intended for researchers, scientists, and drug development professionals actively involved in the fields of respiratory pharmacology and drug discovery. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes critical pathways and workflows.

Introduction: The M2 Receptor in Airway Physiology and Pathophysiology

The parasympathetic nervous system is the dominant neural pathway controlling airway smooth muscle tone, and acetylcholine (ACh) is the primary neurotransmitter mediating this control.[1] Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are pivotal in this process. In the lungs, three main subtypes are expressed: M1, M2, and M3. While M3 receptors on airway smooth muscle mediate bronchoconstriction, M2 receptors play a crucial counter-regulatory role.[1][2]

Located presynaptically on postganglionic parasympathetic nerves, M2 receptors function as autoreceptors.[1][3] Their activation by ACh inhibits further ACh release, establishing a negative feedback loop that limits bronchoconstriction.[1] In asthmatic patients and in animal models of allergic airway disease, this M2 receptor function is often impaired.[3][4] This dysfunction leads to an exaggerated release of ACh, contributing to the airway hyperreactivity characteristic of asthma.[3][4] Consequently, antagonism of the dysfunctional M2 receptor has been a subject of significant research.

Signaling Pathways of the M2 Receptor in the Airways

The M2 receptor is coupled to the Gi protein.[2] Upon activation by acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP promotes bronchoconstriction by opposing the relaxing effects of agents that stimulate cAMP production, such as beta-adrenergic agonists. The following diagram illustrates the signaling pathway of the M2 receptor in the context of airway smooth muscle.

M2 Receptor Antagonism in Animal Models of Asthma

Animal models have been instrumental in elucidating the role of M2 receptor dysfunction in asthma. Guinea pigs, in particular, have been widely used due to the similarity of their pulmonary physiology to that of humans.

The following table summarizes key quantitative findings from studies investigating M2 receptor antagonism in animal models of asthma.

| Animal Model | M2 Antagonist | Key Finding | Reference |

| Antigen-challenged guinea pigs | Gallamine | Increased airway response to methacholine (B1211447) | [5] |

| Ovalbumin-sensitized mice | Methoctramine | Potentiation of vagally-induced bronchoconstriction | [1] |

| AIRmin and AIRmax mice | Gallamine | Increased airway response in AIRmax but not AIRmin mice | [5] |

A generalized experimental workflow for investigating the effects of M2 receptor antagonism in an animal model of asthma is outlined below.

Detailed Methodology: Measurement of Airway Hyperreactivity in Guinea Pigs

-

Animal Preparation: Male Hartley guinea pigs are sensitized with an intraperitoneal injection of ovalbumin. Two weeks later, they are challenged with an aerosol of ovalbumin.

-

Drug Administration: Twenty-four hours after the allergen challenge, the animals are anesthetized. An M2 receptor antagonist (e.g., gallamine) or vehicle is administered intravenously.

-

Measurement of Pulmonary Inflation Pressure: The animals are ventilated, and pulmonary inflation pressure is measured as an index of airway resistance.

-

Methacholine Challenge: Increasing doses of methacholine are administered intravenously, and the change in pulmonary inflation pressure is recorded to generate a dose-response curve.

-

Data Analysis: The dose of methacholine required to produce a 50% increase in pulmonary inflation pressure (ED50) is calculated. A lower ED50 indicates greater airway hyperreactivity.

Clinical Relevance and Therapeutic Implications

The dysfunction of M2 receptors has also been observed in humans with asthma.[4] This loss of function is thought to be mediated by various factors, including endogenous antagonists and downregulation of receptor expression.[1] For instance, major basic protein, released from eosinophils, can act as an allosteric antagonist at the M2 receptor, contributing to its dysfunction in allergic asthma.[3]

While non-selective muscarinic antagonists like ipratropium (B1672105) and tiotropium (B1237716) are used in the treatment of asthma and COPD, their efficacy may be limited by their action on M2 receptors.[1][6] Blockade of the presynaptic M2 autoreceptors can potentiate vagally induced bronchoconstriction, which is an undesirable effect.[1] The development of M3-selective antagonists has been a key strategy to overcome this limitation, aiming to maximize bronchodilation while avoiding the paradoxical bronchoconstriction that can result from M2 receptor blockade.

The following diagram illustrates the logical relationship between M2 receptor dysfunction and airway hyperreactivity.

Conclusion and Future Directions

The M2 muscarinic receptor plays a critical role in regulating airway function, and its dysfunction is a key contributor to the pathophysiology of asthma. While direct antagonism of M2 receptors is not a therapeutic strategy, understanding its role has been crucial in the development of more selective muscarinic antagonists for the treatment of obstructive airway diseases. Future research may focus on developing therapies that can restore M2 receptor function in asthmatic airways, potentially offering a novel approach to managing this chronic condition. Further investigation into the downstream signaling pathways of the M2 receptor could also unveil new therapeutic targets.

References

- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 3. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pulmonary neuronal M2 muscarinic receptor function in asthma and animal models of hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

Investigating the Downstream Effects of Otenzepad Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors with a notable selectivity for the M2 subtype.[1][2] Initially investigated for the treatment of cardiac arrhythmias and bradycardia, its development was halted after Phase III clinical trials.[1][2] This technical guide provides an in-depth overview of the downstream effects of this compound administration, focusing on its mechanism of action, impact on intracellular signaling pathways, and electrophysiological consequences. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows to support further research and drug development efforts in the field of muscarinic receptor pharmacology.

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, with a higher affinity for the M2 receptor subtype.[1][2] The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. By blocking the binding of acetylcholine to the M2 receptor, this compound prevents these downstream effects.

There is also evidence to suggest that this compound's interaction with the M2 receptor may involve an allosteric site, meaning it may bind to a site topographically distinct from the acetylcholine binding site and modulate the receptor's function.[3] This is supported by observations that this compound can influence the binding of other muscarinic ligands in a manner not fully explained by simple competitive antagonism.[3]

Receptor Selectivity

Quantitative data on the binding affinity of this compound (AF-DX 116) for the five human muscarinic receptor subtypes (M1-M5) demonstrates its selectivity for the M2 receptor. The dissociation constants (Ki) are summarized in the table below.

| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. M2 |

| M1 | 6.27 | 537 | 6.6-fold |

| M2 | 7.09 | 81 | 1-fold |

| M3 | 6.08 | 832 | 10.3-fold |

| M4 | 6.39 | 407 | 5.0-fold |

| M5 | 5.55 | 2818 | 34.8-fold |

Data from Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469–476.

Downstream Signaling Pathways

The primary downstream signaling pathways affected by this compound administration are those regulated by the M2 muscarinic receptor. These include the adenylyl cyclase/cAMP pathway and the activation of GIRK channels.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Activation of the M2 receptor by an agonist leads to the inhibition of adenylyl cyclase by the Gαi subunit of the associated G-protein. This reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this inhibitory effect, thereby preventing the agonist-induced decrease in cAMP levels. In the absence of an agonist, this compound would not be expected to alter basal cAMP levels.

A diagram illustrating the M2 receptor signaling pathway and the inhibitory action of this compound is provided below.

Modulation of GIRK Channels

Upon M2 receptor activation, the Gβγ subunits of the dissociated G-protein directly bind to and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane and a decrease in cellular excitability. This is a key mechanism for the negative chronotropic (slowing of heart rate) and inotropic (reduction of contraction force) effects of vagal stimulation in the heart.

This compound, by antagonizing the M2 receptor, prevents the dissociation of the G-protein and subsequent activation of GIRK channels by Gβγ subunits. This leads to a reduction in the acetylcholine-induced potassium current.

The workflow for this compound's effect on GIRK channels is depicted in the following diagram.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the downstream effects of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Procedure:

-

Cell membranes are prepared from each CHO-K1 cell line.

-

Aliquots of cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific [3H]NMS binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Adenylyl Cyclase Activity (cAMP Assay)

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.

-

Cell Line: A cell line expressing the M2 muscarinic receptor (e.g., CHO-M2 cells).

-

Procedure:

-

Cells are pre-incubated with this compound at various concentrations.

-

Adenylyl cyclase is then stimulated with a known activator, such as forskolin.

-

A muscarinic agonist (e.g., carbachol) is added to inhibit the forskolin-stimulated adenylyl cyclase activity.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified. The IC50 value, representing the concentration of this compound that restores 50% of the maximal forskolin-stimulated cAMP level in the presence of the agonist, is determined.

Electrophysiological Recordings of GIRK Channel Activity

Patch-clamp electrophysiology is used to directly measure the effect of this compound on GIRK channel currents in cells expressing M2 receptors.

-

Cell Preparation: Atrial myocytes or a cell line co-expressing the M2 receptor and GIRK channels.

-

Recording Configuration: Whole-cell patch-clamp.

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to allow electrical access to the cell's interior.

-

The cell is voltage-clamped at a potential where GIRK currents can be readily measured.

-

A muscarinic agonist is applied to activate the GIRK channels, and the resulting outward potassium current is recorded.

-

This compound is then co-applied with the agonist to determine its ability to block the agonist-induced current.

-

-

Data Analysis: The magnitude of the agonist-induced GIRK current is measured before and after the application of this compound. A concentration-response curve for this compound's inhibition of the GIRK current can be generated to determine its IC50.

A logical diagram for the experimental workflow of a patch-clamp experiment is shown below.

Conclusion

This compound is a selective M2 muscarinic receptor antagonist that exerts its downstream effects by blocking the canonical Gαi/o signaling pathway. Its primary actions include the prevention of adenylyl cyclase inhibition and the blockade of GIRK channel activation. These effects have been characterized through a variety of in vitro and in vivo experimental approaches. The provided data, methodologies, and visual diagrams offer a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of this compound's pharmacological profile and its potential applications in future research. The allosteric component of its binding mechanism warrants further investigation to fully elucidate its mode of action.

References

Otenzepad's Impact on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective antagonist of the muscarinic M2 receptor. Its development and investigation have primarily focused on its cardioselective properties. However, understanding its effects on other organ systems, such as the gastrointestinal (GI) tract, is crucial for a comprehensive safety and efficacy profile. This technical guide provides an in-depth analysis of this compound's impact on gastrointestinal motility studies, summarizing available quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Data Presentation: this compound's Receptor Binding and Effects on Gastrointestinal Motility

The following tables summarize the quantitative data available for this compound's interaction with muscarinic receptors in gastrointestinal tissue and its effects on motility parameters.

Table 1: this compound (AF-DX 116) Receptor Binding Affinity in Human Gastric Smooth Muscle

| Parameter | Value | Tissue Source |

| Apparent Ki1 (M2 Receptor) | 298 ± 40 nM | Human Gastric Smooth Muscle |

| Apparent Ki2 (M3 Receptor) | 3.463 ± 0.62 mM | Human Gastric Smooth Muscle |

| M2 Receptor Population | 79.12 ± 5.48% | Human Gastric Smooth Muscle |

| M3 Receptor Population | 20.88 ± 5.48% | Human Gastric Smooth Muscle |

Data from: this compound shows two populations of binding sites in human gastric smooth muscle.[1][2]

Table 2: Preclinical Data on the Effect of this compound (AF-DX 116) on Gastrointestinal Motility

| Motility Parameter | Species | Dosage/Concentration | Effect | Quantitative Data | Source |

| Gastric Emptying | Rat | Not specified | Significantly less potent inhibitor than atropine (B194438) | Several hundred-fold less potent than atropine in antagonizing acetylcholine-mediated gastric emptying.[3] | [3] |

| Gastric Motility | Rat | Not specified | No inhibition observed | Gastric motility was not inhibited even at doses that caused an increase in heart rate. | [4] |

| Intestinal Transit Time | - | - | No quantitative data available in the reviewed literature. | - | - |

| Colonic Transit Time | - | - | No quantitative data available in the reviewed literature. | - | - |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are descriptions of standard experimental protocols used to assess gastrointestinal motility, which would be applicable to studying the effects of this compound.

Receptor Binding Affinity Studies

Objective: To determine the binding affinity of this compound to muscarinic receptor subtypes in gastrointestinal tissue.

Methodology:

-

Tissue Preparation: Human gastric smooth muscle tissue is homogenized and centrifuged to prepare a membrane fraction.

-

Radioligand Binding Assay: Membranes are incubated with a radiolabeled muscarinic antagonist, such as N-[3H]Methylscopolamine ([3H]NMS), in the presence of varying concentrations of unlabeled this compound.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.[1][2]

In Vivo Gastric Emptying Assessment in Rodents

Objective: To measure the rate of gastric emptying following the administration of this compound.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Test Meal: A non-nutrient, non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum arabic) or a radiolabeled meal (e.g., containing 51Cr), is administered orally.

-

Drug Administration: this compound or a vehicle control is administered at various doses and time points relative to the test meal.

-

Measurement: After a set time, the animals are euthanized, and the stomach is isolated. The amount of marker remaining in the stomach is quantified. For charcoal meals, this can be done by measuring the absorbance of a stomach lysate. For radiolabeled meals, gamma counting is used.

-

Calculation: Gastric emptying is expressed as the percentage of the test meal that has emptied from the stomach compared to control animals sacrificed immediately after meal administration.

In Vivo Small Intestinal Transit Time (SITT) Assessment in Rodents

Objective: To determine the effect of this compound on the rate of transit through the small intestine.

Methodology:

-

Animal Model: Mice or rats are commonly used.

-

Marker Administration: A non-absorbable marker, such as a charcoal meal or carmine (B74029) red dye, is administered orally.

-

Drug Administration: this compound or vehicle is administered prior to the marker.

-

Measurement: After a predetermined time, animals are euthanized, and the entire small intestine is carefully excised. The distance traveled by the leading edge of the marker from the pylorus is measured, as is the total length of the small intestine.

-

Calculation: The small intestinal transit is calculated as the percentage of the total length of the small intestine traversed by the marker.

In Vivo Colonic Transit Time (CTT) Assessment in Rodents

Objective: To evaluate the impact of this compound on colonic motility.

Methodology:

-

Animal Model: Mice or rats are used.

-

Marker Administration: A marker is introduced into the colon, either via a surgically implanted cecal cannula or by monitoring the arrival of an orally administered marker (e.g., radiopaque markers) in the colon using imaging techniques.

-

Drug Administration: this compound or vehicle is administered.

-

Measurement: The progression of the marker through the colon is monitored over time. This can be done by serial X-rays for radiopaque markers or by observing the time to expulsion of a bead inserted into the distal colon. Fecal pellet output can also be quantified.

-

Calculation: The time taken for the marker to traverse the colon or the number and weight of fecal pellets produced over a specific period are used as measures of colonic transit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in gastrointestinal motility and the experimental workflows for its assessment.

Caption: Muscarinic Receptor Signaling in GI Smooth Muscle.

Caption: In Vivo GI Motility Experimental Workflows.

Caption: this compound's Logical Relationship with GI Motility.

Conclusion

The available evidence indicates that this compound (AF-DX 116) is a potent and selective antagonist of the M2 muscarinic receptor. While M2 receptors are present in gastrointestinal smooth muscle, their role in directly mediating contraction appears to be minimal. The primary driver of cholinergic-induced GI smooth muscle contraction is the M3 receptor subtype. This compound exhibits significantly lower affinity for M3 receptors.

Preclinical studies support this pharmacological profile, demonstrating that this compound is a very weak inhibitor of gastric emptying and motility compared to non-selective muscarinic antagonists.[3][4] This suggests that this compound is unlikely to have a clinically significant direct impact on gastrointestinal motility. However, a notable gap in the current literature is the lack of specific quantitative data on the effects of this compound on small intestinal and colonic transit times. Future research should aim to address this gap to provide a more complete understanding of this compound's gastrointestinal pharmacology. For drug development professionals, this profile suggests a reduced likelihood of adverse gastrointestinal motility-related side effects, such as constipation, which are common with less selective antimuscarinic agents.

References

- 1. ijper.org [ijper.org]

- 2. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of muscarinic receptor subtypes in rat gastric smooth muscle: effect of M3 selective antagonist on gastric motility and emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Otenzepad in Arrhythmia Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otenzepad (also known as AF-267B) is a muscarinic acetylcholine (B1216132) receptor antagonist with a notable selectivity for the M1 subtype.[1][2] It was investigated in preclinical studies for its potential as an anti-arrhythmic agent.[1] Publicly available information from these early studies is limited, with development for arrhythmia indications reportedly ceasing in 1998.[2] This technical guide synthesizes the accessible information regarding the preclinical evaluation of this compound for arrhythmia, contextualized within the broader framework of standard preclinical cardiovascular safety and efficacy assessments. While specific quantitative data from dedicated arrhythmia models for this compound is not available in the public domain, this document outlines the likely experimental protocols and signaling pathways that would have been central to its investigation.

Mechanism of Action and Rationale for Arrhythmia Research

This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors.[1] Muscarinic receptors, particularly the M2 subtype, are densely expressed in the heart and play a crucial role in mediating the parasympathetic nervous system's effects on cardiac function.[3] Activation of M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes leads to a decrease in heart rate and conduction velocity.[3]

The rationale for investigating a muscarinic antagonist like this compound for arrhythmia likely stemmed from the potential to modulate autonomic input to the heart. By antagonizing M1 and potentially M2 receptors, this compound could influence cardiac electrophysiology in a manner that might be beneficial for certain types of arrhythmias.

Muscarinic Receptor Signaling in the Heart

The binding of acetylcholine to M2 receptors in cardiomyocytes activates a G-protein coupled signaling cascade, primarily involving the Gαi subunit. This leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium channels (GIRK). The resulting potassium efflux hyperpolarizes the cell membrane, making it less excitable.

Preclinical Arrhythmia Models and Experimental Protocols

The preclinical evaluation of a potential anti-arrhythmic drug typically involves a battery of in vitro and in vivo assays to assess its electrophysiological effects and efficacy in arrhythmia models. While specific data for this compound is unavailable, the following represent standard methodologies that would have been employed.

In Vitro Electrophysiology

Objective: To characterize the effects of the compound on cardiac ion channels.

Protocol: Patch Clamp Electrophysiology

-

Cell Preparation: Isolation of cardiomyocytes from animal models (e.g., guinea pig, rabbit, or canine) or use of cell lines expressing specific human cardiac ion channels (e.g., hERG).

-

Recording: Whole-cell patch-clamp technique is used to record ionic currents (e.g., INa, ICa,L, IKr, IKs, IK1) in response to specific voltage protocols.

-

Drug Application: this compound would be perfused at increasing concentrations to determine its effect on the amplitude and kinetics of these currents.

-

Data Analysis: Concentration-response curves are generated to calculate IC50 values for each ion channel.

Ex Vivo Heart Models

Objective: To assess the integrated effects of the drug on the electrophysiology of the whole heart.

Protocol: Langendorff-Perfused Heart

-

Heart Isolation: The heart is excised from an animal (e.g., rabbit or guinea pig) and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused via the aorta with a cardioplegic solution and then with an oxygenated physiological salt solution.

-

Electrophysiological Recording: Monophasic action potentials or multi-electrode arrays are used to record electrical activity from the epicardial or endocardial surface.

-

Arrhythmia Induction: Programmed electrical stimulation (e.g., burst pacing) is used to induce arrhythmias.

-

Drug Administration: this compound is added to the perfusate at various concentrations to assess its effects on action potential duration, refractory period, and the inducibility and duration of arrhythmias.

In Vivo Animal Models

Objective: To evaluate the anti-arrhythmic efficacy and cardiovascular safety of the drug in a living organism.

Protocol: Canine Arrhythmia Model

-

Animal Preparation: Anesthetized or conscious dogs, often with surgically induced cardiac conditions (e.g., myocardial infarction) to increase arrhythmia susceptibility.

-

Instrumentation: Implantation of electrodes for electrocardiogram (ECG) recording and intracardiac pacing and recording.

-

Arrhythmia Induction: Programmed electrical stimulation or administration of arrhythmogenic agents (e.g., aconitine, digitalis).

-

Drug Administration: this compound is administered intravenously or orally.

-

Data Collection: Continuous monitoring of ECG for changes in heart rate, rhythm, and intervals (e.g., PR, QRS, QT). Assessment of the drug's ability to prevent or terminate induced arrhythmias.

-

Hemodynamic Monitoring: Measurement of blood pressure and other hemodynamic parameters.

Quantitative Data Summary

As of the latest literature review, specific quantitative data from preclinical arrhythmia studies of this compound are not publicly available. The tables below are provided as templates to illustrate how such data would typically be presented.

Table 1: In Vitro Electrophysiological Profile of this compound (Illustrative)

| Ion Channel | IC50 (µM) |

| hERG (IKr) | Data not available |

| Nav1.5 (INa) | Data not available |

| Cav1.2 (ICa,L) | Data not available |

| Kv7.1/minK (IKs) | Data not available |

Table 2: Effects of this compound on Electrophysiological Parameters in a Canine Model (Illustrative)

| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |

| Heart Rate (bpm) | Data not available | Data not available | Data not available |

| PR Interval (ms) | Data not available | Data not available | Data not available |

| QRS Duration (ms) | Data not available | Data not available | Data not available |

| QT Interval (ms) | Data not available | Data not available | Data not available |

| Arrhythmia Incidence (%) | Data not available | Data not available | Data not available |

Conclusion

This compound was identified as a candidate for anti-arrhythmic therapy based on its mechanism as a muscarinic antagonist. The preclinical investigation of this compound would have followed a standard pathway of in vitro, ex vivo, and in vivo studies to characterize its electrophysiological effects and efficacy in arrhythmia models. However, the discontinuation of its development for arrhythmia indications has resulted in a lack of publicly accessible, detailed preclinical data. This guide provides an overview of the probable scientific framework for its evaluation, which may be of value to researchers investigating novel anti-arrhythmic agents acting on muscarinic receptors. Further understanding of this compound's preclinical anti-arrhythmic profile would require access to the original study reports.

References

Methodological & Application

Otenzepad (AF-DX 116): Application Notes for In Vivo Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for in vivo studies involving Otenzepad (AF-DX 116), a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. The following protocols are intended to serve as a comprehensive guide for investigating the cardiovascular effects of this compound in established animal models.

Mechanism of Action

This compound is a competitive antagonist of the M2 muscarinic acetylcholine receptor.[1] M2 receptors are G-protein coupled receptors that preferentially couple to Gαi/o proteins.[2][3] Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. In cardiac tissue, this signaling cascade results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.[1] this compound selectively blocks these effects at the M2 receptor.

M2 Muscarinic Receptor Signaling Pathway

Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo studies with this compound (AF-DX 116).

| Parameter | Species | Model | This compound (AF-DX 116) Dose/Concentration | Effect | Reference |

| ED50 | Rat | Pithed | 32 µg/kg i.v. | Inhibition of vagally-induced bradycardia | [2] |

| ED50 | Dog | Conscious | 79 µg/kg i.v. | Tachycardia (increase in basal heart rate) | [2] |

| pA2 | Guinea Pig | Isolated Atria | 7.33 | Antagonism of negative chronotropic and inotropic effects | [1] |

| pA2 | Guinea Pig | Intestinal/Tracheal Smooth Muscle | 6.39-6.44 | Lower affinity compared to cardiac tissue | [2] |

Experimental Protocols

Protocol 1: Evaluation of this compound on Vagally-Induced Bradycardia in the Pithed Rat

This protocol describes the in vivo assessment of this compound's ability to antagonize bradycardia induced by vagal nerve stimulation in a pithed rat model. This preparation eliminates central nervous system and reflex influences on the cardiovascular system.

Materials:

-

Male Sprague-Dawley or Wistar rats (350-400g)

-

Anesthetic (e.g., isoflurane)

-

Pithing rod (stainless steel)

-

Tracheal cannula

-

Rodent ventilator

-

Femoral artery and vein catheters

-

Pressure transducer and data acquisition system (for blood pressure and heart rate)

-

Bipolar stimulating electrode

-

Electrical stimulator

-

This compound (AF-DX 116) solution for intravenous administration

-

Vagal nerve agonist (e.g., acetylcholine or electrical stimulation)

-

Heparinized saline

Experimental Workflow:

Caption: Experimental workflow for the pithed rat model.

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).[4]

-

Perform a tracheostomy and connect the animal to a rodent ventilator.[5]

-

Pith the rat by inserting a stainless-steel rod through the orbit and foramen magnum (B12768669) into the vertebral canal to destroy the central nervous system.[4][5]

-

Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration.[6]

-

Perform a bilateral vagotomy to isolate the effects of peripheral vagal stimulation.[7]

-

-

Experimental Protocol:

-

Allow the preparation to stabilize for a period of 20-30 minutes.

-

Record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Induce bradycardia by electrical stimulation of the right vagus nerve. Typical stimulation parameters are 10 V, 5 ms (B15284909) pulse duration, at 10-20 Hz.[8]

-

Administer a vehicle control intravenously and repeat the vagal stimulation to establish a baseline response.

-

Administer increasing doses of this compound intravenously.

-

After each dose of this compound, repeat the vagal stimulation and record the resulting HR and MAP.

-

Continue with dose escalations until the bradycardic response is significantly inhibited.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the vagally-induced bradycardia for each dose of this compound.

-

Construct a dose-response curve and calculate the ED50 value for this compound.

-

Protocol 2: Assessment of this compound on Heart Rate in Conscious Dogs

This protocol outlines the procedure for evaluating the effects of intravenously administered this compound on the heart rate of conscious, unrestrained dogs.

Materials:

-

Beagle or other suitable breed of dog

-

Intravenous catheters

-

Infusion pump or syringe driver

-

Telemetry system or Holter monitor for continuous ECG and heart rate recording

-

This compound (AF-DX 116) solution for intravenous administration

-

Saline solution (for vehicle control and flushing)

Experimental Workflow:

Caption: Experimental workflow for conscious dog studies.

Procedure:

-

Animal Preparation and Acclimatization:

-

House the dogs in a quiet, controlled environment and allow them to acclimatize to the experimental setting to minimize stress-related heart rate fluctuations.

-

On the day of the experiment, place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).[9]

-

Attach a telemetry transmitter or Holter monitor to the dog for continuous ECG and heart rate recording.

-

-

Experimental Protocol:

-

Allow the dog to rest quietly and record a stable baseline heart rate for at least 30 minutes.

-

Administer an intravenous infusion of saline (vehicle) over a set period and continue to monitor the heart rate to assess for any vehicle effect.

-

Administer this compound via intravenous infusion at a controlled rate. A range of doses should be tested in a cumulative or parallel group design.

-

Continuously monitor the heart rate throughout the infusion period and for a specified time post-infusion.

-

Record heart rate at regular intervals (e.g., every 5-15 minutes).

-

-

Data Analysis:

-

Calculate the change in heart rate from the baseline for each dose of this compound.

-

Plot the change in heart rate against the dose of this compound to generate a dose-response curve.

-

Determine the dose of this compound that produces a significant increase in heart rate.

-

References

- 1. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]